Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-
Description
Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]- is a nitrogen-containing heterocycle characterized by a strained three-membered ring and two electrophilic sites: the bromomethyl group and the 2-bromophenylmethyl substituent. This compound belongs to the class of N-activated aziridines, which are valuable intermediates in organic synthesis due to their reactivity at the aziridine carbons and exocyclic bromine atoms . Its synthesis typically involves nucleophilic substitution reactions under mild conditions with moderate yields (53–60%), as demonstrated in reactions with isoindigo derivatives . Spectroscopic characterization (FTIR, NMR, UV-vis) confirms the presence of key functional groups, such as carbonyl and sulfonamide moieties in related derivatives .
Properties
CAS No. |
832724-76-2 |
|---|---|
Molecular Formula |
C10H11Br2N |
Molecular Weight |
305.01 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11Br2N/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 |
InChI Key |
LVYQQTWJILFXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2Br)CBr |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of N-(2-Bromobenzylidene)Allylamine
2-Bromobenzaldehyde is condensed with allylamine in anhydrous dichloromethane under inert conditions. Magnesium sulfate acts as a desiccant to drive the equilibrium toward imine formation. The resulting N-(2-bromobenzylidene)allylamine is obtained in near-quantitative yield (>95%) and used without further purification due to its sensitivity to hydrolysis.
Step 2: Dibromination of the Allylamine Derivative
The imine intermediate undergoes electrophilic bromination at 0°C using bromine in dichloromethane. This step introduces bromine atoms at the C2 and C3 positions of the allylamine chain, forming N-(2-bromobenzylidene)-2,3-dibromopropylamine . The dibromo compound is highly labile and prone to decomposition upon distillation, necessitating immediate use in the subsequent step.
Step 3: Reductive Cyclization with Sodium Borohydride
Treatment of the dibrominated intermediate with sodium borohydride in refluxing methanol induces reductive cyclization. This step proceeds via a borohydride-assisted nucleophilic displacement mechanism, where the aziridine ring forms concurrently with bromide elimination. The final product, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine , is isolated by vacuum distillation in 35–85% yield, depending on the purity of intermediates.
Critical Parameters :
- Solvent Choice : Methanol optimizes borohydride reactivity while minimizing side reactions.
- Temperature Control : Reflux conditions (65°C) ensure complete cyclization without thermal degradation.
- Purification : Vacuum distillation at 0.05 mmHg effectively separates the product from polymeric byproducts.
Alternative Radical Bromomethylation of Preformed Aziridines
While less commonly employed, radical-mediated bromomethylation offers a modular approach to introducing the bromomethyl group onto a preassembled aziridine core (Figure 2).
Synthesis of 1-[(2-Bromophenyl)Methyl]Aziridine
The parent aziridine is prepared via cyclization of 2-bromo-1-(2-bromophenylmethyl)propylamine using potassium carbonate in dimethylformamide. This intermediate is isolated in 60–70% yield after column chromatography.
Radical Bromomethylation Using N-Bromosuccinimide (NBS)
The aziridine is treated with NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV irradiation. The reaction proceeds via a radical chain mechanism:
- AIBN decomposition generates initiating radicals.
- Bromine abstraction from NBS produces a bromine radical.
- Hydrogen abstraction from the aziridine’s methyl group forms a carbon-centered radical.
- Bromine radical recombination yields the bromomethylated product.
Yield : 45–55% after silica gel chromatography.
Limitations :
- Competing side reactions at the aziridine nitrogen.
- Requirement for rigorous exclusion of oxygen.
Comparative Analysis of Methodologies
| Parameter | Three-Step Synthesis | Radical Bromomethylation |
|---|---|---|
| Overall Yield | 35–85% | 20–30% (net) |
| Purification Complexity | Moderate | High |
| Functional Group Tolerance | Broad | Limited |
| Scalability | Industrial-scale feasible | Lab-scale only |
The three-step method is superior for large-scale synthesis due to higher yields and fewer purification challenges. Radical bromomethylation remains valuable for introducing isotopic labels or late-stage modifications.
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways in Reductive Cyclization
During Step 3 of the three-step synthesis, two primary side reactions occur:
- Over-Reduction : Excessive borohydride can reduce the aziridine ring to a secondary amine.
- Mitigation : Stoichiometric control (1.1 equiv NaBH4) and reaction monitoring via TLC.
- Ring-Opening Polymerization : The strained aziridine ring may undergo acid-catalyzed polymerization.
Steric Effects in Dibromination
Electron-withdrawing bromine substituents on the benzyl group decrease reaction rates in Step 2 by reducing nucleophilicity at the allylic position. Increasing bromine stoichiometry to 1.2 equiv and extending reaction time to 45 minutes compensates for this effect.
Chemical Reactions Analysis
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, potassium tert-butoxide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yields.
Scientific Research Applications
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The aziridine ring can also undergo ring-opening reactions, resulting in the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
Reactivity Comparison :
- The bromomethyl group in all derivatives undergoes nucleophilic substitution (e.g., with triazoles or imidazoles) .
- The 2-bromophenylmethyl group in the target compound may slow reactions due to steric hindrance compared to less bulky substituents (e.g., alkylsulfonyl) .
- Pd-catalyzed cross-coupling is unique to bromophenyl-substituted aziridines, enabling aryl-aryl bond formation .
Electronic Properties and DFT Studies
DFT calculations on aziridine derivatives reveal:
- Electron-Withdrawing Groups (EWGs) : The 2-bromophenyl group lowers HOMO energy (-6.2 eV vs. -5.8 eV for alkylsulfonyl), enhancing electrophilicity .
- Conjugation Effects : Extended π-systems (e.g., isoindigo derivatives) shift UV-vis absorption maxima (e.g., 390 nm for the target compound) .
| Compound Type | HOMO (eV) | LUMO (eV) | UV-vis λₘₐₓ (nm) |
|---|---|---|---|
| Target Compound | -6.2 | -1.8 | 203, 390 |
| Alkylsulfonyl Aziridine | -5.8 | -1.5 | 198, 370 |
| Oxirane-Functionalized | -5.6 | -1.3 | 210, 350 |
Data from .
Biological Activity
Aziridine derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. This article focuses on the compound Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]- and its biological activity based on extensive research findings.
Overview of Aziridine Compounds
Aziridines are three-membered nitrogen-containing heterocycles that serve as reactive intermediates in organic synthesis. Their structural characteristics enable them to participate in various chemical reactions, making them valuable in medicinal chemistry. The presence of halogen substituents, such as bromine in this compound, often enhances their reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of aziridine derivatives. For example, aziridine phosphine oxides have shown significant inhibition of cell viability in cancer cell lines, with IC50 values comparable to established anticancer drugs like cisplatin. In particular, compounds derived from aziridine exhibited:
- Cell Viability Inhibition : The aziridine derivatives demonstrated potent cytotoxic effects against human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The highest cell viability inhibition was recorded at IC50 values of 6.4 µM for compound 5 and 4.6 µM for compound 7 , indicating strong anticancer potential .
- Mechanism of Action : The mechanism involves disruption of the cell cycle, particularly arresting cells in the S phase of replication while increasing the sub-G1 population indicative of apoptosis .
Antimicrobial Activity
Aziridine compounds have also been evaluated for their antimicrobial properties. A study reported the synthesis and biological evaluation of aziridine-thiourea derivatives, which exhibited varying levels of antibacterial activity against clinical isolates . Key findings include:
- Minimum Inhibitory Concentration (MIC) : The most potent derivatives showed MIC values ranging from 8–16 µg/mL against selected pathogens, outperforming common antibiotics like ampicillin and nitrofurantoin .
- Structure-Activity Relationship : Variations in substituents significantly influenced antibacterial efficacy. For instance, substituents at specific positions on the aziridine ring were associated with enhanced activity .
Case Study 1: Anticancer Activity Assessment
In a comparative study involving several aziridine derivatives, researchers assessed their effects on cancer cell lines using the MTT assay. Results indicated that compounds with bulky substituents on the phosphorus atom exhibited enhanced biological activity. Notably, compounds 5 and 7 not only inhibited cell growth but also induced apoptosis through S-phase arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5 | HeLa | 6.4 | S-phase arrest |
| 7 | Ishikawa | 4.6 | Apoptosis induction |
Case Study 2: Antimicrobial Evaluation
The antimicrobial properties were evaluated against various clinical strains. The study revealed that specific structural modifications led to significant increases in antibacterial potency.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 3f | 8–16 | Superior to ampicillin |
| 3a | 128–256 | Moderate activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine, and how do reaction parameters influence yield?
- Methodological Answer : The Gabriel-Cromwell reaction is a primary method, utilizing vinyl phosphonate or acetyl phosphonate as starting materials. Bromination of these precursors generates 1,2-dibromoethyl phosphonate, followed by HBr elimination and reaction with primary amines to yield aziridines . Optimizing stoichiometry (e.g., excess amine) and temperature (60–80°C) improves yields up to 85%. A modified one-pot method using acetyl phosphonate and DBU reduces steps and enhances reproducibility . Comparative studies show the modified method achieves higher regioselectivity for bulky substituents .
Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity and stereochemistry of this aziridine derivative?
- Methodological Answer : -NMR is critical for identifying coupling constants () between C-2 and C-3 protons (typically 4.5–5.5 Hz), confirming aziridine ring formation . -NMR detects deshielded carbons adjacent to bromine (δ ~35–40 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for brominated derivatives (e.g., expected [M+2] isotope pattern). X-ray crystallography, though less common, resolves absolute stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. What mechanistic principles govern the solvent-dependent reactivity of 2-(bromomethyl)aziridines in ring-expansion reactions to azetidines?
- Methodological Answer : In polar aprotic solvents (e.g., DMF), 2-(bromomethyl)aziridines undergo nucleophilic ring-opening via aziridinium intermediates, leading to azetidines. Computational studies reveal solvent polarity stabilizes transition states, favoring SN2 mechanisms. In non-polar solvents (e.g., toluene), steric hindrance promotes intramolecular cyclization, retaining aziridine frameworks . Kinetic studies (e.g., -NMR monitoring) and DFT calculations are recommended to map energy profiles and regioselectivity trends.
Q. How can researchers address contradictions in reported antibacterial activities of aziridine derivatives against Gram-positive vs. Gram-negative bacteria?
- Methodological Answer : Discrepancies arise from structural variations (e.g., phosphonate vs. non-phosphonate substituents) and assay conditions. For example, aziridine phosphonates show higher activity against Staphylococcus aureus (Gram-positive, MIC 8–16 µg/mL) than E. coli (Gram-negative, MIC >64 µg/mL) due to membrane permeability differences . Standardized protocols (e.g., CLSI guidelines), paired with logP measurements and molecular docking (targeting penicillin-binding proteins), clarify structure-activity relationships.
Q. What strategies enable selective functionalization of the aziridine ring while preserving bromomethyl and aryl substituents?
- Methodological Answer : Protecting-group-free approaches are viable due to the aziridine's inherent reactivity. For example, nucleophilic substitution at the bromomethyl group (e.g., with glycine esters) proceeds without ring-opening under mild conditions (THF, 0°C). Conversely, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the 2-bromophenyl moiety requires aziridine stabilization via N-tosylation to prevent decomposition . Monitoring via TLC and quenching intermediates at partial conversion minimizes side reactions.
Data-Driven Insights
- Synthesis Optimization : Table 6 in compares classical vs. modified methods, showing the latter achieves 15–20% higher yields for sterically hindered amines.
- Biological Activity : Table 7 in highlights MIC values against 5 bacterial strains, emphasizing the role of electron-withdrawing groups (e.g., phosphonates) in enhancing activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
